molecular formula C22H23BrN2O4 B6349795 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-10-2

8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Número de catálogo: B6349795
Número CAS: 1326811-10-2
Peso molecular: 459.3 g/mol
Clave InChI: RIWGPCQYAXODQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 2-bromobenzoyl substituent at position 4 contribute to its unique steric and electronic profile. The bromine atom at the ortho position of the benzoyl group enhances lipophilicity and may influence binding interactions in biological systems.

Propiedades

IUPAC Name

8-benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGPCQYAXODQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

The mechanism by which 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure could facilitate binding to specific sites, while the benzyl and bromobenzoyl groups might enhance interactions through hydrophobic or halogen bonding.

Comparación Con Compuestos Similares

Structural Variations

The spiro[4.5]decane scaffold is conserved across analogs, but substituents on the benzoyl group and the diazaspiro ring vary significantly. Key structural differences include:

Compound Name Substituent (Position 4) Additional Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Availability/Notes
Target Compound 2-Bromobenzoyl None C₂₃H₂₃BrN₂O₄ 487.35 Not provided Presumed research use
8-Benzyl-4-(4-chloro-2-fluorobenzoyl) analog 4-Chloro-2-fluorobenzoyl None C₂₃H₂₂ClFN₂O₄ 460.88 1326813-69-7 Discontinued; medicinal applications
8-Benzyl-4-(4-tert-butylbenzoyl) analog 4-tert-Butylbenzoyl None C₂₇H₃₄N₂O₄ 466.57 1326809-98-6 Available via custom synthesis
8-Benzyl-4-(3-fluorobenzoyl) analog 3-Fluorobenzoyl None C₂₃H₂₃FN₂O₄ 410.44 N/A Discontinued
8-Benzyl-4-(2-fluorobenzoyl) analog 2-Fluorobenzoyl None C₂₃H₂₃FN₂O₄ 410.44 76093-73-7 Lab use only
8-Methyl-4-(3-methylbenzoyl) analog 3-Methylbenzoyl Methyl at position 8 C₁₇H₂₂N₂O₄ 318.37 1326808-40-5 Research chemical

Key Observations :

  • Steric Bulk : The 4-tert-butylbenzoyl group (466.57 g/mol) introduces significant steric hindrance, which may reduce binding affinity in crowded active sites .
  • Electronic Effects : Ortho-substituted halogens (e.g., 2-bromo, 2-fluoro) create distinct dipole moments, affecting electronic interactions with targets .
Physicochemical Properties
  • Lipophilicity : Bromine’s high molar refractivity and hydrophobicity (compared to fluorine or chlorine) likely increase the target compound’s logP value, favoring blood-brain barrier penetration .
  • Acidity : The carboxylic acid group (pKa ~2-3) remains consistent across analogs, but electron-withdrawing substituents (e.g., 2-bromo) may slightly lower the pKa .
  • Conformational Stability : The spirocyclic core’s puckering (defined by Cremer-Pople parameters) is influenced by substituents. Bulky groups like tert-butyl may restrict pseudorotation, stabilizing specific conformers .
Research and Commercial Status
  • Medicinal Applications : The 4-chloro-2-fluoro analog was marketed for preclinical studies in inflammation and oncology .
  • Lab-Use Only: Smaller analogs (e.g., 2-fluorobenzoyl ) are restricted to research due to unoptimized pharmacokinetics.

Actividad Biológica

8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 8-benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula : C22H23BrN2O4
  • Molecular Weight : 439.33 g/mol

Structural Features

The compound features a spirocyclic core, which contributes to its unique binding properties. The presence of bromine in the benzoyl group enhances its reactivity compared to similar compounds with chlorine or fluorine substitutions.

The biological activity of 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions, potentially leading to the modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. A study demonstrated that derivatives of spirocyclic compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : Another study explored the antimicrobial effects of related diazaspiro compounds, showing promising results against both gram-positive and gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidStructureModerate anticancer activity
8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidStructureEnhanced antimicrobial effects

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.